2-Trifluoromethylbenzamidine
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Overview
Description
2-Trifluoromethylbenzamidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamidine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Trifluoromethylbenzamidine involves the reaction of 2,3-dichlorotrifluorotoluene with ammonia. The process includes fluorination and cyano substitution, followed by hydrogenation dechlorination and hydrolysis . Another method involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of copper(I) oxide as a catalyst .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of cost-effective and readily available raw materials, along with optimized reaction conditions, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethylbenzamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted amides, nitriles, and primary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Trifluoromethylbenzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 2-Trifluoromethylbenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- 4-Trifluoromethylbenzamidine
- 4-Fluoro-benzamidine
- 3,5-Difluoro-benzamidine
- 4-Methylbenzamidine
Comparison: Compared to these similar compounds, 2-Trifluoromethylbenzamidine is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group at the 2-position provides distinct steric and electronic effects, making it a valuable compound for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H3,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELHUMVIWYFQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390834 |
Source
|
Record name | 2-Trifluoromethylbenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656813-83-1 |
Source
|
Record name | 2-Trifluoromethylbenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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